
5-Bromo-2,2-dimethylhex-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,2-dimethylhex-3-yne: is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and two methyl groups attached to the second carbon of a hex-3-yne backbone. The presence of the bromine atom and the triple bond makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-dimethylhex-3-yne typically involves the bromination of 2,2-dimethylhex-3-yne. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the fifth carbon position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,2-dimethylhex-3-yne can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of various derivatives.
Addition Reactions: The triple bond can undergo addition reactions with halogens, hydrogen halides, and other electrophiles, resulting in the formation of dihaloalkanes or haloalkenes.
Oxidation Reactions: The compound can be oxidized to form carbonyl-containing products, such as ketones or carboxylic acids, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents like dichloromethane.
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
Major Products Formed:
Substitution: 5-Hydroxy-2,2-dimethylhex-3-yne or 5-Amino-2,2-dimethylhex-3-yne.
Addition: 5,5-Dibromo-2,2-dimethylhexane or 5-Bromo-2,2-dimethylhex-3-ene.
Oxidation: 5-Oxo-2,2-dimethylhexanoic acid or 5-Oxo-2,2-dimethylhex-3-yne.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2,2-dimethylhex-3-yne is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions and other transformations.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to introduce bromine atoms into target structures.
Medicine: In medicinal chemistry, this compound serves as an intermediate in the development of drugs with potential therapeutic effects, such as anticancer or antimicrobial agents.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,2-dimethylhex-3-yne in chemical reactions involves the reactivity of the bromine atom and the triple bond. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and oxidation reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the formation of diverse products.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylhex-3-yne: Lacks the bromine atom, making it less reactive in substitution reactions.
5,5-Dimethyl-3-heptyne: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
2,2,5-Trimethyl-3-hexyne: Contains an extra methyl group, influencing its steric and electronic properties.
Uniqueness: 5-Bromo-2,2-dimethylhex-3-yne is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
72343-39-6 |
|---|---|
Molekularformel |
C8H13Br |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
5-bromo-2,2-dimethylhex-3-yne |
InChI |
InChI=1S/C8H13Br/c1-7(9)5-6-8(2,3)4/h7H,1-4H3 |
InChI-Schlüssel |
VGAJORNGXUCDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CC(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


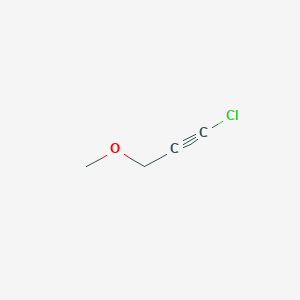
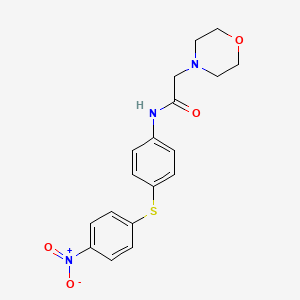
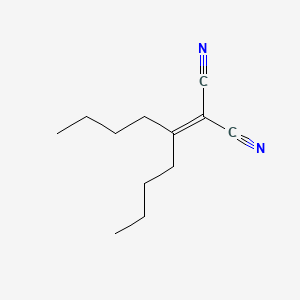
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
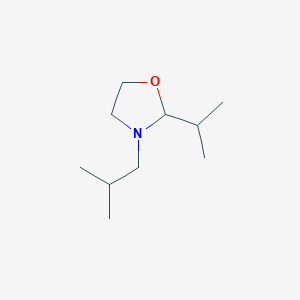

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
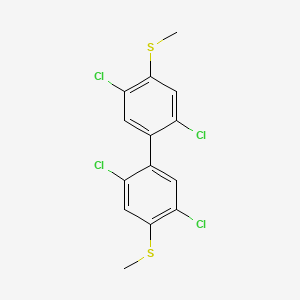

![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
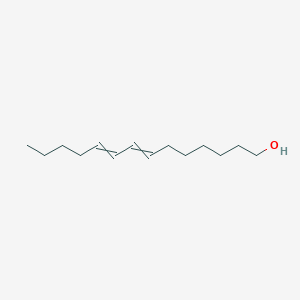
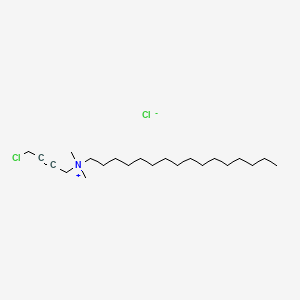
![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
